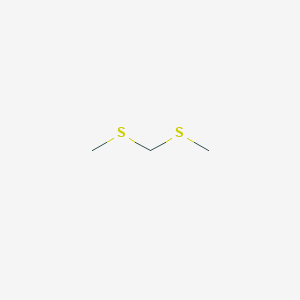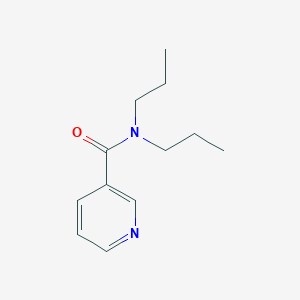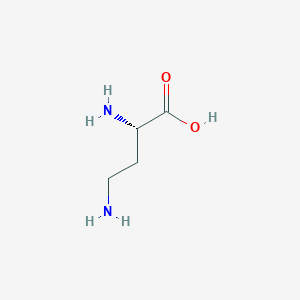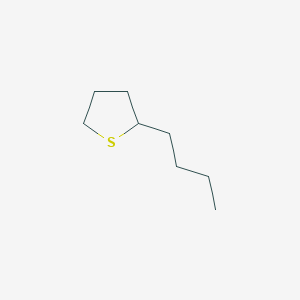
2-Butyltetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyltetrahydrothiophene is a sulfur-containing organic compound that is widely used in scientific research. It is a colorless liquid with a strong odor, and its chemical formula is C8H16S. This compound is commonly used as a flavoring agent in the food industry, but it also has important applications in the field of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of 2-Butyltetrahydrothiophene is not well understood, but it is believed to act as a modulator of the activity of certain enzymes involved in the metabolism of sulfur-containing compounds in the body. It may also have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
2-Butyltetrahydrothiophene has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the activity of certain enzymes involved in the metabolism of sulfur-containing compounds, as well as to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butyltetrahydrothiophene in lab experiments is its high purity and availability. It is also relatively inexpensive compared to other sulfur-containing compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Butyltetrahydrothiophene. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another direction is the study of its effects on the metabolism of sulfur-containing compounds in the body, and its potential role in the prevention and treatment of sulfur-related diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Synthesemethoden
2-Butyltetrahydrothiophene can be synthesized through several methods, including the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, the reaction of 2-butanone with elemental sulfur and sodium borohydride, and the reaction of 2-butanol with hydrogen sulfide and a catalyst. The most commonly used method is the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, which yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-Butyltetrahydrothiophene has several important applications in scientific research. It is commonly used as a reference compound in the analysis of sulfur-containing compounds in food and other samples. It is also used as a flavoring agent in the food industry, where its strong odor and taste are desirable. In biochemistry and physiology, 2-Butyltetrahydrothiophene is used as a model compound for the study of the metabolism of sulfur-containing compounds in the body.
Eigenschaften
CAS-Nummer |
1613-49-6 |
|---|---|
Produktname |
2-Butyltetrahydrothiophene |
Molekularformel |
C8H16S |
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
2-butylthiolane |
InChI |
InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
NBPQJOLVXAKDFK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCS1 |
Kanonische SMILES |
CCCCC1CCCS1 |
Synonyme |
2-Butyltetrahydrothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



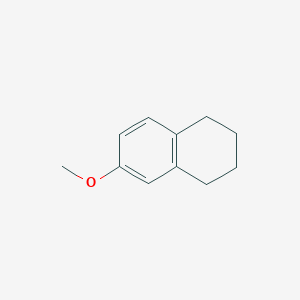
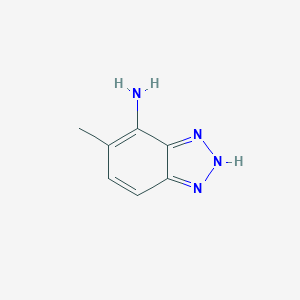
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
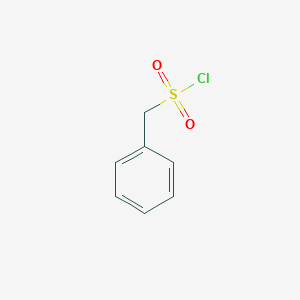
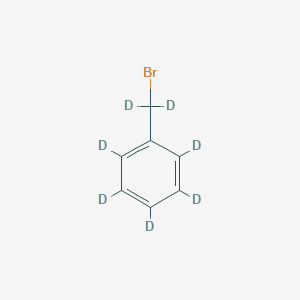
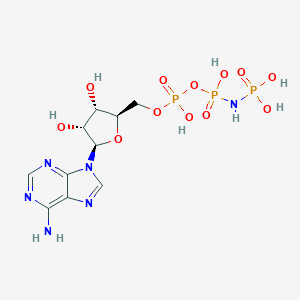
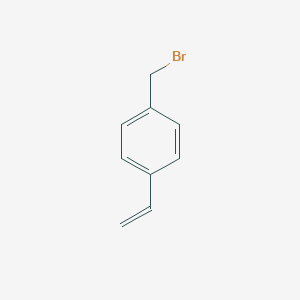
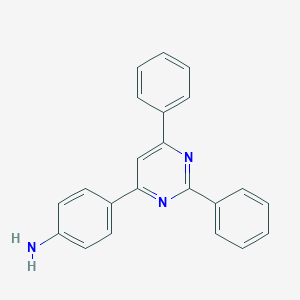
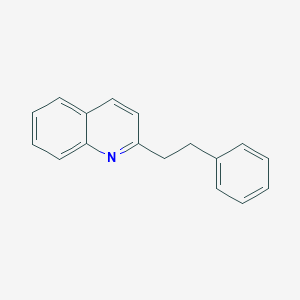
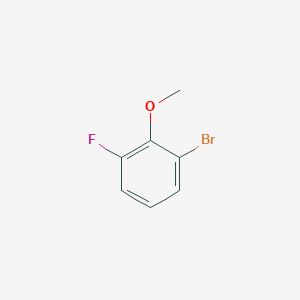
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
